N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
Description
Properties
CAS No. |
62347-54-0 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-13-18-17(22-19-13)20(12-14-8-4-2-5-9-14)16(21)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI Key |
ZGTURXRTCQHZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the reaction of benzylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or oxadiazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
The 1,2,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have shown to induce apoptosis in cancer cells, making them promising candidates for cancer treatment. A study highlighted that certain oxadiazole derivatives achieved IC50 values as low as 0.19 µM against HCT-116 colon cancer cells, indicating strong antiproliferative activity .
Mechanism of Action:
The anticancer mechanism often involves the induction of apoptosis through the activation of caspases. For example, compounds derived from N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide have been reported to enhance caspase activity, leading to programmed cell death in cancerous cells .
Agrochemicals
Herbicidal Properties:
this compound exhibits herbicidal activity against various unwanted vegetation. Research has shown that oxadiazole derivatives can effectively control weed growth while maintaining compatibility with crop plants. This is particularly important in agricultural settings where selective herbicides are required to minimize damage to crops .
Formulation Studies:
Studies have focused on optimizing the formulation of herbicidal compositions containing oxadiazole derivatives. The efficacy of these formulations is evaluated based on their ability to control specific weed species without harming desired crops. The development of such formulations often utilizes experimental design techniques to assess the interaction between different components and their overall effectiveness .
Material Sciences
Potential in Material Development:
The unique properties of this compound make it a candidate for various applications in material sciences. Its chemical structure allows for potential use as a stabilizer or additive in polymer formulations. Research into its thermal stability and mechanical properties could lead to advancements in materials used for coatings or composites.
Data Summary
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of novel 1,2,4-oxadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. Among them, this compound demonstrated significant activity with an IC50 value comparable to established chemotherapeutics . This study highlights the compound's potential as a lead for further drug development.
Case Study 2: Herbicidal Efficacy
In a controlled agricultural study, formulations containing this compound were tested against common weed species. Results indicated effective control at low application rates while maintaining crop safety . This research supports the compound's viability as an environmentally friendly herbicide.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(1-methylethyl)benzamide (CAS 1119452-67-3)
- Key Differences :
- The oxadiazole ring bears a chloromethyl group instead of a methyl group.
- The benzamide nitrogen is substituted with an isopropyl group rather than benzyl.
Compound B : 3-(N-(2-Methoxyphenyl)sulfamoyl)-4-methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Key Differences :
- Incorporates a sulfamoyl group and a trifluoromethylpyrazole moiety.
- The oxadiazole is part of a pyrazole-containing side chain.
- Implications :
Compound C : N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (, No. 45/50)
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~323 g/mol (estimated) | 347.8 g/mol | ~550 g/mol | ~480 g/mol |
| Solubility | Moderate (benzyl lipophilicity) | Low (isopropyl group) | Low (trifluoromethyl) | Moderate (thioether) |
| Reactivity | Stable methyl-oxadiazole | High (chloromethyl) | Stable sulfamoyl | Oxidation-sensitive |
Biological Activity
N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 284.31 g/mol
CAS Number: 137645302
The compound features a benzamide backbone with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity in various derivatives.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentrations (MICs)
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| HSGN-220 | 0.06 | MRSA |
| HSGN-94 | 0.25 | MRSA |
| N-Benzyl-N-(3-methyl...) | TBD | TBD |
The mechanism of action for these compounds often involves disruption of bacterial membrane integrity and inhibition of essential biosynthetic pathways such as menaquinone synthesis .
Anticancer Activity
Oxadiazole derivatives have also been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented.
Cytotoxicity Data
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis |
| 5b | MDA-MB-231 | 2.41 | Induction of apoptosis |
| N-Benzyl-N-(3-methyl...) | TBD | TBD | TBD |
In vitro studies indicate that these compounds exhibit cytotoxic effects at sub-micromolar concentrations against various cancer cell lines including leukemia and breast cancer .
Mechanistic Insights
Research has suggested that the biological activity of this compound may involve multiple mechanisms:
- Membrane Depolarization : Similar compounds have been shown to disrupt bacterial membranes.
- Inhibition of Key Proteins : Targeting proteins involved in essential cellular processes such as DNA replication and transcription.
- Regulation of Iron Homeostasis : Some studies indicate that iron starvation may play a role in the antibacterial action of oxadiazole derivatives .
Case Studies
A comparative study involving several oxadiazole derivatives demonstrated that subtle modifications in the chemical structure can significantly alter biological activity. For example, halogenated variants exhibited enhanced potency against MRSA compared to their non-halogenated counterparts .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-Benzyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide?
The synthesis typically involves cyclocondensation of hydroxylamine derivatives with nitriles or activated carboxylic acids to form the 1,2,4-oxadiazole ring. For example, intermediate formation via coupling of benzamide precursors with oxadiazole-containing fragments is a key step. A protocol analogous to describes heating hydroxylamine hydrochloride with intermediates (e.g., dimethylacetamide dimethyl acetal) in dioxane and glacial acetic acid, followed by neutralization and crystallization . Key analytical validation includes TLC , NMR (400 MHz for structural confirmation), and LC-MS for purity assessment (≥95%) .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization involves temperature control (e.g., 90–110°C for cyclization), solvent selection (dioxane/acetic acid mixtures enhance reactivity), and stoichiometric ratios of hydroxylamine derivatives. reports a 63% yield via precise heating (90°C for 1.75 hours) and recrystallization from ethyl acetate . Advanced purification techniques like column chromatography or HPLC may address byproduct formation. Kinetic studies using in-situ FTIR can monitor intermediate stability .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, oxadiazole carbons at δ 165–170 ppm) .
- LC-HRMS : Validates molecular weight (e.g., [M+H] = 408.1931 in ) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, crucial for confirming stereochemistry .
Advanced: How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity in pharmacological studies?
The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity , critical for target engagement. highlights analogs with this group showing activity against cancer and viral infections, likely via kinase or protease inhibition . SAR studies in and suggest substituent modifications (e.g., trifluoromethyl groups) improve binding to receptors like orexin or opioid targets .
Advanced: What computational approaches predict binding modes and affinity with target proteins?
Docking simulations (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., cytochrome P450). Pharmacophore mapping aligns the oxadiazole’s electronegative regions with active-site residues. QSAR models correlate substituent electronic properties (Hammett constants) with IC values .
Basic: What storage conditions are recommended to maintain compound stability?
Store under inert atmosphere (N) at –20°C to prevent hydrolysis of the oxadiazole ring. advises protection from moisture and light, with stability validated via HPLC over 6 months .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Compare IC values under consistent conditions (e.g., cell lines, incubation time).
- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites ( notes metabolites with exact mass 480.08 Da) .
- Crystallographic analysis : Resolve target-binding discrepancies using co-crystal structures (SHELX-refined PDB entries) .
Advanced: What challenges arise in scaling synthesis while ensuring analytical reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
